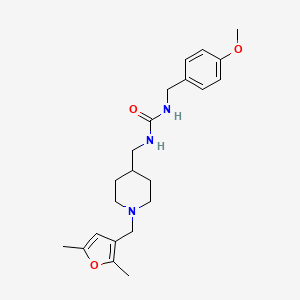
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C22H31N3O3 and its molecular weight is 385.508. The purity is usually 95%.
BenchChem offers high-quality 1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reaction Mechanisms and Synthesis
- The compound has been involved in studies exploring reaction mechanisms, specifically with 4-methoxybenzylideneiminium salts. These reactions have shown diverse outcomes, such as replacement of the MeO group by an alkylamino-group or affording 3,5-bis-(4-methoxybenzyl)pyridine when reacting with piperidine (Blokhin et al., 1990).
Pharmacological Studies
- The compound's derivatives have been used in pharmacological studies, particularly involving orexin receptors. For instance, research on GSK1059865, a selective orexin-1 receptor antagonist, has implications for understanding compulsive food consumption and potential treatment for binge eating and other eating disorders (Piccoli et al., 2012).
Analytical Chemistry Applications
- Derivatives of this compound, such as AR-A014418, have been used as internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis. This is crucial for drug absorption and distribution studies in pharmacokinetics (Liang et al., 2020).
Novel Compound Synthesis
- Research has been conducted on synthesizing novel compounds using components of this compound. This includes the synthesis of new classes of cyclic dipeptidyl ureas, which could have implications in peptide and medicinal chemistry (Sañudo et al., 2006).
Anti-Inflammatory and Analgesic Agents
- Studies on the synthesis of new heterocyclic compounds derived from benzodifuranyl and 1,3,5-triazines, where 4-methoxybenzyl groups are used, have been performed. These compounds showed potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Chemical Protection and Deprotection Studies
- The compound has been used in studies for the protection of nucleotides, as seen in the synthesis of 2′-O-Methyluridine using p-methoxybenzyl as a protecting group. This is significant in the field of nucleic acid chemistry (Akiyama et al., 1990).
Microbial Degradation Studies
- Research on the microbial degradation of methyleneureas, which are related to urea derivatives, has implications in environmental chemistry and bioremediation processes (Jahns & Kaltwasser, 2000).
Anti-HIV Activity Research
- Derivatives of this compound have been synthesized and evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors. This research contributes to the development of new anti-HIV medications (Sakakibara et al., 2015).
properties
IUPAC Name |
1-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-16-12-20(17(2)28-16)15-25-10-8-19(9-11-25)14-24-22(26)23-13-18-4-6-21(27-3)7-5-18/h4-7,12,19H,8-11,13-15H2,1-3H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXGWRHHZVDRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2674229.png)
![2-Amino-2-[3-(2,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2674230.png)
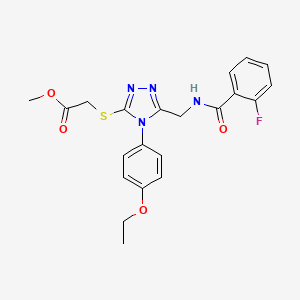
![4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2674233.png)
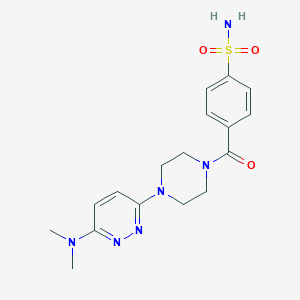
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2674237.png)
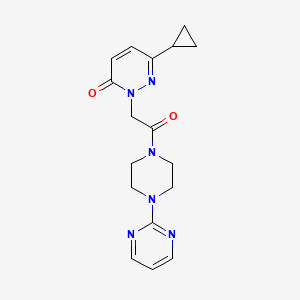
![1-[2-[2-(2-Ethenoxyethoxy)ethoxy]ethoxy]-2-ethoxyethane](/img/structure/B2674239.png)
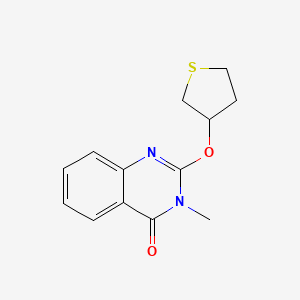

![Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate](/img/structure/B2674245.png)
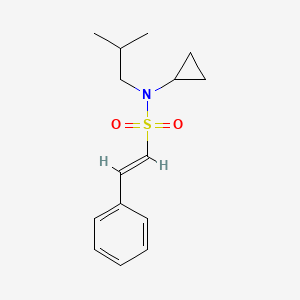
![(3r,5r,7r)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B2674248.png)